Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-
Description
Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- (hereafter referred to as Compound A), is a boronic acid derivative featuring a phenylboronic acid core substituted at the ortho-position with a benzyloxy group bearing a 3-(trifluoromethyl)phenyl moiety. This structure combines the reactivity of the boronic acid group with the electron-withdrawing trifluoromethyl (-CF₃) group and the steric bulk of the methoxy-linked aromatic system. Such compounds are of interest in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., in Suzuki-Miyaura cross-couplings) and their tunable electronic properties .
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)15(19)20/h1-8,19-20H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAZCPFSCLSHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. For instance, starting with 2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl bromide and reacting it with a boronic acid in the presence of a palladium catalyst and a base can yield the desired boronic acid. Typical reaction conditions include using a solvent such as toluene or dimethylformamide (DMF), a base like potassium carbonate (K2CO3), and a palladium catalyst.
Industrial Production Methods
Industrial production methods leverage the scalability of the Suzuki-Miyaura coupling, optimizing reaction conditions for high yields and purity. This involves continuous flow processes, which improve reaction efficiency and control. Solvents and reagents are carefully chosen to ensure environmental and economic feasibility.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura coupling is the primary reaction for this boronic acid, enabling C–C bond formation with aryl or heteroaryl halides. Key parameters include:
Reaction Conditions
-
Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, 1,1-bis(di-tert-butylphosphino)ferrocene) .
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Base : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF, EtOH) .
Example Reactions
Mechanism :
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Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺ complex.
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Transmetalation : Boronate ion ([ArB(OH)₃]⁻) transfers aryl group to Pd²⁺ .
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
Influence of Substituents on Reactivity
The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups modulate reactivity:
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-CF₃ : Electron-withdrawing effect increases boronic acid acidity (pKa ~8.5–9.5) , accelerating boronate formation but may sterically hinder coupling .
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-OCH₃ : Electron-donating resonance stabilizes the aryl ring, enhancing coupling efficiency .
Comparative Acidity (pKa) :
| Boronic Acid | pKa |
|---|---|
| Phenylboronic acid | 8.8 |
| para-Trifluoromethoxyphenyl | ~7.9 |
| meta-Trifluoromethylphenyl | ~8.2 |
Side Reactions and Challenges
-
Protodeboronation : Acidic conditions or prolonged heating may lead to deboronation .
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Steric Hindrance : Bulky ortho substituents (e.g., -OCF₃) reduce coupling efficiency .
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Boroxine Formation : Prolonged storage may lead to trimerization; reversible with H₂O .
Purification and Stability
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Cancer Applications
Recent studies have highlighted the potential of boronic acids as inhibitors in cancer treatment. A notable case involves the design of flutamide-like antiandrogens for prostate cancer therapy. Researchers replaced the nitro group in flutamide with a boronic acid functionality, which allowed for enhanced binding interactions with the androgen receptor (AR) . This modification not only improves efficacy but also reduces toxicity associated with traditional therapies.
1.2 Fatty Acid Amide Hydrolase Inhibition
Boronic acids have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain modulation and inflammation. The compound B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- has shown promise in this regard, potentially leading to new analgesics . The mechanism involves the formation of covalent bonds with serine residues within the enzyme's active site, enhancing inhibition efficiency.
Organic Synthesis
2.1 Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The compound B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- serves as a coupling partner to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Table 1: Summary of Cross-Coupling Reactions Using Boronic Acid
Materials Science
3.1 Sensor Development
Boronic acids are utilized in the development of chemical sensors due to their ability to form reversible complexes with diols. The incorporation of B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- into sensor matrices has been investigated for detecting glucose and other biomolecules, leveraging its selectivity and sensitivity .
3.2 Polymer Chemistry
In polymer science, boronic acids are used to create dynamic covalent networks that can respond to environmental stimuli. The incorporation of this specific boronic acid into polymer matrices can enhance material properties such as mechanical strength and thermal stability .
Case Studies
Case Study 1: Flutamide Derivative Development
A study demonstrated the synthesis of a series of flutamide derivatives where the nitro group was substituted with boronic acid. These derivatives exhibited improved binding affinity for AR compared to traditional flutamide, suggesting a viable pathway for developing safer antiandrogens .
Case Study 2: FAAH Inhibition
Research on boronic acid derivatives indicated their effectiveness as FAAH inhibitors, showcasing potential applications in pain management therapies. The study emphasized the importance of structural modifications to enhance potency and selectivity against FAAH .
Mechanism of Action
The compound exerts its effects through the reversible formation of covalent bonds with nucleophiles, particularly diols. This interaction is significant in biological systems where it can inhibit enzymes by binding to their active sites. The trifluoromethyl group can modulate the electronic properties, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Compound A ’s reactivity and binding affinity are influenced by the ortho-substituted benzyloxy group and the meta-CF₃ group. Comparisons with similar compounds reveal:
3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3):
- Simpler analog lacking the methoxy-phenyl substituent.
- Molecular formula: C₇H₆BF₃O₂; MW: 189.93 g/mol .
- The absence of the ortho-benzyloxy group reduces steric hindrance, enhancing its reactivity in cross-coupling reactions. However, the electron-withdrawing -CF₃ group lowers the pKa of the boronic acid (~8.5–9.0), similar to Compound A .
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid (CAS 1256355-54-0):
4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS 182344-23-6):
Table 1: Key Properties of Compound A and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Compound A | Not reported | C₁₄H₁₁BF₃O₃ | 299.05* | B-(2-[[3-(CF₃)phenyl]methoxy]phenyl) |
| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | C₇H₆BF₃O₂ | 189.93 | B-(3-CF₃-phenyl) |
| 2-(Methoxymethoxy)-5-(CF₃)phenylboronic acid | 1256355-54-0 | C₉H₁₀BF₃O₄ | 249.98 | B-(2-OCH₂OCH₃-5-CF₃-phenyl) |
| 4-Fluoro-3-(CF₃)phenylboronic acid | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | B-(4-F-3-CF₃-phenyl) |
*Calculated based on structural formula.
Steric and Hydrophobic Effects
The ortho-benzyloxy group in Compound A introduces significant steric bulk, which can hinder binding to planar substrates (e.g., in diol recognition) but improve selectivity in cross-coupling reactions. For example:
B-[3-[(2-Thienylmethoxy)methyl]phenyl]boronic acid (CAS 1256358-80-1):
Boronic acid, B-[5-methyl-2-(3-methylbutoxy)phenyl]- (CAS 1313760-29-0):
- Alkoxy substituent (3-methylbutoxy) enhances lipophilicity (logP ~4.0) but reduces electronic activation of the boronic acid due to the electron-donating alkyl chain .
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. The compound "Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-" is particularly interesting due to its structural features, including the trifluoromethyl group, which can influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
Structural Characteristics
The compound features a boronic acid moiety attached to a phenyl ring that is further substituted with a methoxy and trifluoromethyl group. This configuration enhances its interaction with biological targets, particularly proteins involved in cancer pathways.
Research indicates that boronic acids can interact with various biological molecules through hydrogen bonding and coordination with nucleophilic sites. The trifluoromethyl group is known to affect the acidity of boronic acids, which can enhance their binding affinity to target proteins, such as androgen receptors (AR) in prostate cancer cells .
Anticancer Properties
A recent study explored the synthesis of boronic acid derivatives as potential antiandrogens for prostate cancer treatment. The research demonstrated that replacing the nitro group in flutamide with a boronic acid moiety could enhance binding to the AR and improve selectivity against cancerous cells while reducing toxicity associated with traditional antiandrogens .
Table 1: Antiproliferative Activity of Selected Boronic Acid Derivatives Against Prostate Cancer Cell Lines
| Compound ID | Structure | IC50 (µM) | Selectivity Index (Cancer vs. Non-Cancer) |
|---|---|---|---|
| 1a | [Structure] | 10 | 5 |
| 9a | [Structure] | 15 | 4 |
| 10a | [Structure] | 20 | 3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
In addition to anticancer effects, boronic acids have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Bacillus cereus. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Case Studies
- Prostate Cancer Treatment : A compound from the synthesized series demonstrated an IC50 value of 10 µM against LAPC-4 prostate cancer cells, showing a selectivity index of 5 compared to non-cancerous kidney cells .
- Antimicrobial Efficacy : Another study evaluated the antibacterial potency of ortho-substituted phenylboronic acids and found them effective against Bacillus cereus, indicating their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
